Dehydropachymic acid

Description

Contextualization of Dehydropachymic Acid within Natural Product Research

Natural products have historically been a cornerstone of drug discovery, providing a rich source of complex and biologically active molecules. This compound fits squarely within this tradition as a prominent member of the triterpenoid (B12794562) class of compounds. Triterpenoids are a large and structurally diverse group of natural products derived from a C30 precursor, and they are widely distributed in plants, fungi, and marine organisms.

This compound is one of the major triterpenes found in Poria cocos (also known as Wolfiporia cocos), a fungus that has been used for centuries in traditional Chinese medicine. researchgate.netmedchemexpress.com The study of compounds like this compound is part of a broader scientific effort to validate the traditional uses of natural materials and to identify the specific molecules responsible for their therapeutic effects. Research into this compound and its congeners, such as Pachymic acid and Poricoic acid, contributes to our understanding of the chemical diversity of fungi and their potential as a source of novel therapeutic agents.

The concentration of this compound can vary depending on the part of the Poria cocos sclerotium and its method of cultivation, as detailed in the table below.

| Source Material | Concentration (mg/g) |

|---|---|

| Fermented Mycelia | 1.07 |

Significance of this compound in the Current Phytochemical Research Landscape

The significance of this compound in the contemporary phytochemical research landscape stems from its potential to address complex diseases. Modern research has identified it as a molecule with noteworthy biological activities, particularly in the realms of neuroprotection and anti-inflammation. researchgate.net

Its investigation aligns with a growing trend in phytochemistry to move beyond simple extracts and to focus on the isolation and characterization of individual compounds. This allows for a more precise understanding of their bioactivity and potential for development into targeted therapies. The study of this compound is exemplary of this approach, with researchers seeking to elucidate its specific molecular targets and pathways of action.

Overview of Key Academic Research Trajectories on this compound

Current academic research on this compound is primarily focused on two promising trajectories: its potential neuroprotective effects and its anti-inflammatory properties.

Neuroprotective Research: A significant area of investigation revolves around the potential of this compound to mitigate neurodegenerative processes. Studies have explored its effects in cellular models of Alzheimer's disease, focusing on its ability to influence the autophagy-lysosome pathway. researchgate.net Research has indicated that this compound can decrease the accumulation of β-amyloid, a key pathological hallmark of Alzheimer's disease, in PC12 cells. medchemexpress.com This line of inquiry is particularly relevant given the urgent need for new therapeutic strategies for neurodegenerative disorders.

The table below summarizes key findings from a study investigating the effect of this compound on β-amyloid accumulation.

| Experimental Model | Key Finding |

|---|---|

| Bafilomycin A1-induced PC12 cells | Decreased β-Amyloid accumulation |

Anti-inflammatory Research: Another major research trajectory is the exploration of this compound's anti-inflammatory activity. Chronic inflammation is a contributing factor to a wide range of diseases, and natural products are a promising source of novel anti-inflammatory agents. Research in this area is investigating the mechanisms by which this compound may modulate inflammatory pathways, such as the inhibition of pro-inflammatory mediators. While specific quantitative data for this compound's anti-inflammatory activity is still emerging, the broader class of triterpenes from Poria cocos has demonstrated significant anti-inflammatory effects.

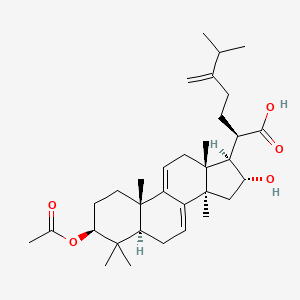

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIALJIVPUCERT-DRCQUEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Research on Isolation Methodologies

Research on the Distribution and Natural Sources of Dehydropachymic Acid

The primary natural source of this compound identified in research is the fungus Wolfiporia extensa, also known by its traditional name Poria cocos.

Focus on Wolfiporia extensa (Poria cocos) Research

Wolfiporia extensa (Schwein.) Ryvarden & Gilb., belonging to the family Fomitopsidaceae, is a wood-decay fungus known for forming a large underground sclerotium. It is also recognized by several botanical synonyms, including Poria cocos (Schw.) Wolf. thieme-connect.comd-nb.infochemfaces.com. This fungus has been widely studied, particularly in the context of traditional medicine, and this compound is considered one of its major triterpenes. medchemexpress.commdpi.com.

Studies have investigated the distribution of triterpenoids, including this compound, within different parts and growth stages of Wolfiporia cocos sclerotia. Research indicates that this compound is among the main triterpenoids present in W. cocos. nih.govresearchgate.net. One study systematically profiled the content and distribution of five main triterpenoids, including this compound, in different tissues of W. cocos. High contents of these triterpenoids were found in the surface layer of the sclerotium. researchgate.net. Interestingly, the highest contents were observed in the surface layer of sclerotia grown under pollution-controlled cultivation, followed by the surface layer of natural sclerotia. researchgate.net. Another comparative study examining fermented mycelia, epidermis, and the inner part of natural sclerotia of P. cocos found that this compound and pachymic acid concentrations were significantly higher in the fermented mycelia compared to the epidermis and inner part. mdpi.com. Specifically, concentrations of this compound reached 1.07 mg/g in the fermented mycelia. mdpi.com.

Research has also identified this compound alongside other triterpene acids such as pachymic acid, dehydrotrametenolic acid, trametenolic acid, and eburicoic acid in Poria cocos extracts. nih.gov.

Exploration of Other Mycology and Botany Research for Sources

While Wolfiporia extensa is a prominent source, research also explores other potential sources of this compound within the fields of mycology and botany. Some studies mention the occurrence of this compound or related compounds in other fungi or plants, though the focus remains heavily on Wolfiporia extensa in the provided search results. For example, 3-epithis compound, a related triterpenoid (B12794562), has also been reported in Wolfiporia cocos. nih.gov. Research into other fungi and plants often focuses on different classes of compounds or other triterpenoids. frontiersin.orgresearchgate.net. However, comprehensive research specifically detailing this compound's widespread distribution beyond Wolfiporia extensa in other mycological or botanical sources is less emphasized in the provided snippets.

Advanced Methodologies for Isolation and Purification of this compound

The isolation and purification of this compound from natural sources, particularly Wolfiporia extensa, often involve advanced separation techniques and optimized extraction protocols.

Research in Chromatographic Separation Techniques (e.g., preparative HPLC, countercurrent chromatography)

Chromatographic methods are crucial for separating this compound from complex mixtures found in natural extracts. Research highlights the use of various chromatographic techniques:

High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are widely used for the separation and quantitative determination of this compound. Reversed-phase HPLC is a common approach. nih.govndl.go.jpresearchgate.netresearchgate.net. Studies have established HPLC methods for the simultaneous determination of multiple triterpenoid acids, including this compound, in Poria cocos. nih.govresearchgate.net. For instance, one RP-HPLC method used a Kromasil C18 column with a mobile phase of acetonitrile (B52724) and 0.05% phosphate (B84403) acid, detecting this compound at 241 nm. researchgate.net. Preparative HPLC has been employed to purify this compound. ndl.go.jpbvsalud.org.

Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC): These liquid-liquid chromatography techniques are valuable for the preparative separation of compounds from natural products without a solid stationary phase, reducing sample loss and denaturation. iconsci.com. HSCCC has been successfully applied to the preparative separation of triterpene acids from Poria, including this compound. frontiersin.orgtandfonline.com. A hyphenated technique combining microwave-assisted extraction with counter-current chromatography and centrifugal partition chromatography has been shown to be efficient for isolating this compound and other lactate (B86563) dehydrogenase inhibitors from Poria cocos. nih.govcolab.ws. In one study using HSCCC for preparative separation, this compound was obtained with a purity of 94.1%. tandfonline.com.

These chromatographic techniques are often employed in multi-step purification schemes to achieve high purity levels of this compound for research applications.

Optimization of Extraction Protocols for Research Applications

Efficient extraction is the initial step in obtaining this compound from its natural source. Research focuses on optimizing extraction parameters to maximize yield and purity. Various extraction methods and conditions have been investigated.

Studies have explored different solvents and extraction techniques for Poria cocos. For example, methanol (B129727) has been used to extract powdered hoelen (Poria cocos). ndl.go.jp. Acid-alkali extraction followed by chromatographic separation has also been developed for triterpene acids from poria. tandfonline.com. Microwave-assisted extraction is another technique that has been coupled with chromatography for the isolation of this compound. nih.govcolab.ws.

Optimization studies often involve evaluating factors such as solvent concentration, extraction time, and material-to-liquid ratio to enhance the yield of target compounds like this compound. researchgate.net. While the provided snippets mention optimization of extraction conditions for bioactive components and triterpenoid acids from Poria cocos, specific detailed protocols exclusively optimized for this compound across various research applications are not extensively detailed, but the general principles of optimizing solvent choice, time, temperature, and extraction method (e.g., maceration, sonication, microwave-assisted) are applicable. nih.govndl.go.jptandfonline.comresearchgate.netomni-inc.commdpi.comdergipark.org.tr.

Research in Spectroscopic Methods for Structural Assignment

Spectroscopic methods are essential for the identification and structural confirmation of isolated this compound. Research utilizes various spectroscopic techniques to elucidate the structure of this compound.

Commonly employed spectroscopic methods for structural assignment of triterpenoids, including this compound, include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. tandfonline.comscribd.comfiveable.menih.govwisc.edu.

Studies on the isolation and characterization of this compound from Poria cocos have reported using spectroscopic data, such as ESI-MS, ¹H NMR, and ¹³C NMR, to identify and confirm its structure. tandfonline.com. UV spectroscopy is also used, for example, in HPLC detection at specific wavelengths where this compound absorbs, such as 242 nm. ndl.go.jpresearchgate.netnih.gov. The combination of data from these spectroscopic techniques provides comprehensive information about the molecular structure, functional groups, and connectivity of this compound. scribd.comfiveable.menih.govwisc.edu.

Table: Purity of this compound Obtained via HSCCC

| Compound | Purity (%) | Method | Source |

| This compound | 94.1 | High-Speed Counter-Current Chromatography (HSCCC) | Poria |

| This compound | 96.75 | Microwave-Assisted Extraction coupled with CCC and Centrifugal Partition Chromatography | Poria cocos |

Based on data from nih.govtandfonline.com. Note: Purity values may vary depending on the specific protocol and source material.

Table: Concentration of this compound in Poria cocos Samples

| Sample Part | Concentration (mg/g) | Source |

| Fermented Mycelia | 1.07 | Poria cocos |

| Epidermis | Lower than mycelia | Poria cocos |

| Inner Part | Lower than mycelia | Poria cocos |

Based on data from mdpi.com. Note: Specific lower concentrations for epidermis and inner part were not provided in mg/g in the snippet.

Table: Chromatographic Conditions for this compound Analysis by RP-HPLC

| Parameter | Condition | Reference |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and 0.05% phosphate acid | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 241 nm | researchgate.net |

| Column Temperature | 40°C | ndl.go.jp |

Based on data from ndl.go.jpresearchgate.net. Note: Specific gradient elution programs may vary.

Table: PubChem CID for this compound

| Compound | PubChem CID |

| This compound | 12133289 |

Based on data from bidd.group. Note: Another PubChem CID (15226717) was mentioned in one snippet chemfaces.com, but 12133289 appears to be the primary entry bidd.group.

Biosynthesis and Metabolic Pathways Research

Investigation of Biosynthetic Precursors and Pathways of Dehydropachymic Acid

This compound is a lanostane-type triterpenoid (B12794562), commonly found in fungi like Poria cocos (also known as Wolfiporia cocos) nih.govnih.govcore.ac.uk. The biosynthesis of lanostane (B1242432) triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256), which is itself derived from squalene (B77637) catalyzed by squalene epoxidase. Lanosterol is a key intermediate in this pathway. While the synthesis of lanostane from the MVA pathway is well-established, the specific steps and intermediates leading from lanostane to complex triterpenoids like pachymic acid and this compound in W. cocos are still under investigation nih.gov.

Studies have identified several triterpenoids in W. cocos, including pachymic acid, eburicoic acid, lanosterol, trametenolic acid, tumulosic acid, dehydrotrametenolic acid, 16-α-hydroxytrametenolic acid, poricoic acid C, 3-epi-dehydrotumulosic acid, 3-epi-dehydropachymic acid, and dehydroeburicoic acid nih.gov. Based on the chemical structures of these identified compounds and the known biosynthetic pathways of similar triterpenoids (such as ganoderic acid in Ganoderma lucidum), a potential biosynthetic route from lanostane to pachymic acid has been inferred nih.gov. This inferred pathway suggests a series of enzymatic modifications, including oxidations and methylations, transforming the lanostane skeleton into the various triterpenoid structures observed nih.gov. This compound is structurally related to pachymic acid, suggesting a close relationship in their biosynthetic origins, likely involving similar precursor molecules and enzymatic transformations.

Enzymatic Mechanisms and Key Biotransformation Steps Research

The conversion of lanostane to this compound involves a cascade of enzymatic reactions. Key biotransformation steps likely include oxidation, hydroxylation, and potentially dehydrogenation reactions at specific positions on the lanostane skeleton. Cytochrome P450 enzymes (CYPs) are often involved in the oxidation of triterpenoids, introducing hydroxyl groups or mediating cleavage reactions. Sterol C-24 methyltransferases (SMTs) are known to catalyze methylation steps in the biosynthesis of some triterpenoids nih.gov.

Research in W. cocos has focused on identifying the enzymes responsible for these transformations. A study identified a gene encoding W. cocos sterol O-acyltransferase (WcSOAT) and suggested its significant role in the synthesis of pachymic acid from tumulosic acid nih.gov. While SOAT enzymes are generally known for catalyzing sterol esterification, their specific function in triterpenoid biosynthesis in W. cocos is being explored nih.gov. Another crucial enzyme family in the initial stages of triterpenoid biosynthesis is squalene epoxidase (SE), which catalyzes the formation of 2,3-epoxysqualene, a direct precursor to lanosterol. Research in Poria cocos has identified and characterized the squalene epoxidase gene (PcSE) and demonstrated its crucial role in triterpene synthesis through gene deletion experiments using CRISPR-Cas9 nih.govresearchgate.net. Deletion of the PcSE gene significantly inhibited the synthesis of triterpenes, including this compound nih.gov.

The specific enzymatic steps leading directly to the formation of the double bond characteristic of this compound (compared to pachymic acid) require further investigation. This dehydrogenation step would involve specific desaturase enzymes acting on a saturated precursor.

Genetic and Genomic Research Approaches to Elucidate Biosynthetic Gene Clusters

Identifying the genes encoding the enzymes involved in this compound biosynthesis is critical for a complete understanding of its pathway. Biosynthetic gene clusters (BGCs) are often found in microbial genomes, where genes encoding enzymes for a specific metabolic pathway are physically clustered together nih.govfrontiersin.org. Genomic and transcriptomic research approaches are employed to identify these clusters and the individual genes within them.

Transcriptome analysis of W. cocos has been used to infer potential biosynthetic pathways and identify candidate genes encoding catalytic enzymes nih.gov. By analyzing gene expression patterns and correlating them with the presence and abundance of specific triterpenoids, researchers can narrow down the list of genes potentially involved in the pathway nih.gov. The identification of the PcSE gene in Poria cocos was facilitated by molecular docking and confirmed using CRISPR-Cas9 gene editing, highlighting the utility of these techniques in linking genes to specific enzymatic functions in triterpene biosynthesis nih.govresearchgate.net.

While the complete biosynthetic gene cluster for this compound has not been fully elucidated, research on related triterpenoids in fungi like W. cocos and G. lucidum provides a foundation. The identification and characterization of genes like WcSOAT and PcSE are significant steps towards unraveling the genetic basis of this compound biosynthesis nih.govnih.gov.

Biotechnological Research for Enhanced Production of this compound

Understanding the biosynthetic pathway and the genes involved opens avenues for biotechnological approaches to enhance this compound production. Metabolic engineering aims to modify and optimize metabolic pathways in organisms, typically microorganisms, to improve the yield of desired compounds ebsco.commdpi.commdpi.comnih.gov.

Strategies for enhancing this compound production could involve:

Blocking competing pathways: Genes encoding enzymes that divert metabolic flux away from this compound synthesis can be targeted for knockout or downregulation nih.gov.

Introducing genes from high-producing strains: If genes responsible for specific high-efficiency conversion steps are identified in other organisms, they could be introduced into a suitable host organism.

Optimizing fermentation conditions: Adjusting culture media, temperature, pH, and aeration can significantly impact the productivity of microbial cell factories nih.gov.

Utilizing heterologous hosts: Introducing the entire biosynthetic pathway or key genes into a fast-growing and easily manipulated microorganism like Saccharomyces cerevisiae or Escherichia coli could enable scalable production mdpi.com.

Biotechnological production offers a sustainable alternative to extraction from natural sources, which can be limited by factors such as growth rate and environmental conditions nih.gov. While research specifically on the biotechnological production of this compound is still developing, the advancements in metabolic engineering for other triterpenoids and secondary metabolites demonstrate the potential for this approach mdpi.comnih.govfrontiersin.orgfrontiersin.org.

Here is a summary of some key enzymes and precursors discussed in the context of this compound and related triterpenoid biosynthesis:

| Compound/Enzyme Name | Role in Biosynthesis |

| Isopentenyl pyrophosphate | Five-carbon building block of terpenes |

| Dimethylallyl pyrophosphate | Five-carbon building block of terpenes |

| Squalene | 30-carbon precursor of triterpenoids |

| 2,3-Oxidosqualene | Intermediate in lanostane biosynthesis |

| Lanosterol | Key intermediate in lanostane-type triterpenoid synthesis |

| Squalene Epoxidase (SE) | Catalyzes the formation of 2,3-oxidosqualene nih.gov |

| Sterol O-Acyltransferase (SOAT) | Implicated in pachymic acid synthesis nih.gov |

| Cytochrome P450s (CYPs) | Involved in oxidation steps |

| Sterol C-24 Methyltransferase (SMT) | Involved in methylation steps nih.gov |

| Tumulosic acid | Potential intermediate in pachymic acid synthesis nih.gov |

| Pachymic acid | Structurally related triterpenoid nih.gov |

This table summarizes key components discussed in the context of this compound and related triterpenoid biosynthesis based on the provided search results.

Chemical Synthesis Research of Dehydropachymic Acid and Its Analogs

Strategies for Total Synthesis of Dehydropachymic Acid

The total synthesis of natural products involves the de novo construction of the target molecule from simpler, commercially available precursors. While specific detailed strategies for the total synthesis of this compound were not extensively detailed in the search results, the total synthesis of other complex natural products, including triterpenoids, often employs strategies such as convergent or linear approaches, utilizing key reactions to establish the core ring system and introduce necessary functionalization and stereochemistry nih.govrsc.orgnih.govchemrxiv.org. Challenges in triterpene synthesis typically involve the construction of multiple fused rings with precise stereochemical control at each chiral center. Strategies may include cascade reactions, biomimetic cyclizations, and the use of chiral auxiliaries or catalysts to control stereoselectivity rsc.orgchemrxiv.orgengineering.org.cn. The synthesis often requires careful planning to manage functional group compatibility and minimize the number of steps.

Semi-synthetic Derivatization and Scaffold Modification Research

Semi-synthetic derivatization involves chemically modifying a naturally occurring compound to improve its properties or explore new biological activities. This approach leverages the existing complex scaffold of the natural product as a starting material researchgate.netnih.gov. For this compound, semi-synthetic studies would likely focus on modifying functional groups such as the carboxyl group, hydroxyl groups, or the olefinic double bond to create novel analogs. These modifications can aim to alter solubility, enhance potency, improve stability, or introduce new interaction points for biological targets afjbs.combeilstein-journals.org. Scaffold modification research, in a broader sense, involves altering the core structure of a natural product to generate diverse chemical entities for screening colab.wslifechemicals.com. This could involve ring expansions, contractions, or rearrangements of the triterpene scaffold of this compound. Such studies are crucial in establishing structure-activity relationships and identifying key pharmacophores responsible for observed biological effects mdpi.com.

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic transformations, while biocatalysis utilizes enzymes as catalysts for specific reactions. These approaches offer advantages such as high selectivity (chemo-, regio-, and stereoselectivity), operation under mild reaction conditions (temperature, pressure, and pH), and reduced environmental impact compared to traditional chemical methods engineering.org.cnchemistryjournals.netresearchfeatures.comrsc.orgastrazeneca.comacsgcipr.orgnih.gov. In the context of complex molecule synthesis, enzymes can be employed for challenging steps such as selective oxidations, reductions, or the formation of specific carbon-carbon bonds with high stereocontrol nih.govnih.gov. For this compound and its analogs, chemoenzymatic or biocatalytic strategies could potentially be applied to introduce or modify specific functional groups, resolve stereocenters, or even construct parts of the triterpene scaffold from simpler precursors frontiersin.orgresearchgate.netnih.gov. The development of enzyme cascades, where multiple enzymatic reactions are performed in sequence, can further enhance efficiency and reduce the need for intermediate purification nih.gov.

Research on Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of this compound has primarily utilized cellular and non-human animal models to assess its impact on inflammatory mediators and signaling pathways.

Modulation of Pro-inflammatory Cytokine and Chemokine Expression in Cellular Models

This compound has demonstrated the ability to modulate the expression and production of key pro-inflammatory cytokines and chemokines in various cellular models of inflammation. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, DPA inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). wikipedia.orgbidd.group Similarly, in LPS-induced BV2 microglial cells, DPA suppressed the expression of TNF-α and IL-6. guidetopharmacology.org Across various inflammatory cellular models, including LPS-stimulated macrophages and microglia, DPA significantly reduced the levels of TNF-α, IL-1β, IL-6, and the chemokine MCP-1. nih.gov Furthermore, DPA attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), alongside decreasing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-activated RAW 264.7 cells. nih.govciteab.com The reduction in TNF-α and IL-6 release was also observed in these cells. nih.gov

Data on the modulation of pro-inflammatory mediators by this compound in cellular models:

| Cellular Model | Stimulus | Mediators Inhibited |

| RAW 264.7 macrophages | LPS | TNF-α, IL-6, IL-1β, iNOS, COX-2, NO, PGE2 |

| BV2 microglial cells | LPS | TNF-α, IL-6 |

| Various macrophages/microglia | LPS | TNF-α, IL-1β, IL-6, MCP-1 |

Studies in In Vitro Inflammation Models

In vitro inflammation models have been instrumental in demonstrating the anti-inflammatory activity of this compound. Studies utilizing LPS-stimulated RAW 264.7 macrophages and other cellular models, such as LPS-stimulated macrophages and microglia, have consistently shown that DPA can mitigate the inflammatory response by reducing the production of pro-inflammatory mediators. wikipedia.orgnih.govciteab.com These models provide a controlled environment to investigate the direct effects of DPA on immune cells and the molecular events that underpin inflammation.

Investigations in In Vivo Non-Human Models of Inflammatory Conditions

Beyond in vitro studies, this compound has also demonstrated anti-inflammatory efficacy in in vivo non-human models. Research has shown that DPA can exert anti-inflammatory effects in models such as carrageenan-induced paw edema and LPS-induced septic shock in mice. nih.gov These in vivo studies are crucial for evaluating the systemic anti-inflammatory potential of DPA and its effects within a complex biological system.

Research on Anti-cancer Mechanisms

Preclinical research has also focused on the potential of this compound as an anti-cancer agent, investigating its ability to inhibit cancer cell growth and induce cell death.

Induction of Apoptosis and Cell Cycle Regulation in Cancer Cell Lines

This compound has shown promising anti-cancer effects in various cancer cell lines through the induction of apoptosis and regulation of the cell cycle. DPA has been found to inhibit the proliferation of several human cancer cell lines, including breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2). wikipedia.org Studies have consistently demonstrated that DPA can induce apoptosis, a programmed cell death mechanism, in human cancer cells. wikipedia.orgguidetopharmacology.orgciteab.comlipidmaps.orglipidmaps.orgabcam.comnih.govchemfaces.com Furthermore, DPA has been shown to cause cell cycle arrest, preventing cancer cells from proliferating. wikipedia.orgciteab.comchemfaces.com This dual action of inducing apoptosis and regulating the cell cycle contributes to its inhibitory effects on cancer cell growth. Specific cancer cell lines where DPA has shown anti-cancer effects include human glioblastoma cells guidetopharmacology.org and human gastric cancer cells abcam.com.

Summary of Anti-cancer Effects of this compound in Cancer Cell Lines:

| Cancer Cell Line | Observed Effects |

| Human breast cancer cells (MCF-7) | Inhibition of proliferation, Apoptosis induction, Cell cycle arrest |

| Human hepatocellular carcinoma (HepG2) | Inhibition of proliferation, Apoptosis induction, Cell cycle arrest |

| Various human cancer cell lines | Inhibition of proliferation, Apoptosis induction, Cell cycle arrest |

| Human glioblastoma cells | Inhibition of proliferation, Apoptosis induction |

| Human gastric cancer cells | Inhibition of proliferation, Apoptosis induction |

Inhibition of Proliferation, Invasion, and Angiogenesis in Preclinical Oncological Models

This compound has been studied for its ability to inhibit the growth and spread of cancer cells in preclinical models. Inhibition of proliferation, the uncontrolled division of cancer cells, is a primary target in cancer therapy. Invasion, the process by which cancer cells spread to surrounding tissues, and angiogenesis, the formation of new blood vessels that supply tumors, are also critical processes for tumor progression and metastasis. Preclinical studies aim to determine if this compound can interfere with these processes mdpi.commdpi.comfrontiersin.org.

Modulation of Cancer-Associated Signaling Pathways (e.g., PI3K/Akt/mTOR, Wnt/β-catenin)

Research has explored how this compound interacts with crucial signaling pathways frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is common in many cancers vulcanchem.comnih.gov. The Wnt/β-catenin pathway is involved in cell proliferation, differentiation, and migration, and its dysregulation contributes to tumor development and progression jst.go.jpmdpi.commdpi.com. Modulating these pathways represents a significant strategy in cancer therapy mdpi.comresearchgate.net.

Research on Autophagy Modulation and Ferroptosis in Cancer Cells

Studies have investigated the effects of this compound on cellular processes like autophagy and ferroptosis in cancer cells. Autophagy is a cellular degradation process that can play a dual role in cancer, sometimes promoting survival and sometimes contributing to cell death nih.gov. Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation nih.govmdpi.comijbs.com. Research in this area aims to understand if this compound can induce or modulate these processes to trigger cancer cell death mdpi.comijbs.commednexus.org. For instance, some studies suggest a link between autophagy and ferroptosis in cancer cell death mdpi.com.

Immunomodulation of the Tumor Microenvironment in Preclinical Research

The tumor microenvironment (TME) consists of various cell types, including immune cells, fibroblasts, and endothelial cells, which interact with cancer cells and influence tumor growth, progression, and response to therapy frontiersin.org. Preclinical research explores whether this compound can modulate the immune cells within the TME to enhance anti-tumor immunity mdpi.com. This could involve influencing the infiltration, activation, or function of immune cells to create a more hostile environment for cancer cells nih.gov.

Investigations in In Vivo Non-Human Cancer Models (e.g., xenograft, syngeneic models)

To assess the potential efficacy of this compound in a more complex biological setting, preclinical studies utilize in vivo non-human cancer models. Xenograft models involve implanting human cancer cells or tissues into immunocompromised mice pharmacologydiscoveryservices.comnih.gov. Syngeneic models use cancer cells derived from the same genetic background as the host immunocompetent mice, allowing for the study of the interaction between cancer cells and an intact immune system pharmacologydiscoveryservices.comcriver.com. These models provide valuable data on the effects of this compound on tumor growth, metastasis, and interaction with the host environment before potential clinical translation pharmacologydiscoveryservices.comnih.gov.

Research on Immunomodulatory Activities

Beyond its direct effects on cancer cells, preclinical research has also investigated the potential of this compound to modulate the immune system.

Effects on Immune Cell Differentiation and Function in In Vitro Systems

In vitro studies examine the impact of this compound on the development (differentiation) and activity (function) of various immune cell types. This can include investigating its effects on the proliferation, activation, cytokine production, and cytotoxic activity of immune cells such as T lymphocytes, B lymphocytes, macrophages, and natural killer (NK) cells mdpi.comfrontiersin.org. Understanding these effects in isolated cell systems helps to elucidate the potential immunomodulatory mechanisms of this compound mdpi.com.

Regulation of Adaptive and Innate Immune Responses in Preclinical Models

Preclinical studies have explored the effects of this compound on immune responses. Research suggests that compounds from Poria cocos, including triterpenes like this compound, may influence both adaptive and innate immunity. While specific detailed mechanisms for this compound's impact on distinct immune cell subsets (like T cells, B cells, macrophages, or dendritic cells) are still under investigation, studies on related compounds and extracts from Poria cocos indicate potential immunomodulatory effects researchgate.netnih.gov. For example, some research points to the ability of Poria cocos extracts to enhance host immune function and activate immune responses researchgate.net. The modulation of immune responses can involve complex signaling pathways and affect the balance of pro- and anti-inflammatory mediators nih.gov.

Investigations in Non-Human Models of Immunological Disorders

Studies using non-human models of immunological disorders have begun to investigate the therapeutic potential of this compound. One area of research has involved models of inflammatory conditions. For instance, the therapeutic effect of this compound has been studied in rats with eczema, an inflammatory skin condition, examining its effect on the immune response in this model aai.org. Non-human models, such as rodent models of autoimmune diseases or inflammatory conditions, are crucial for understanding how compounds like this compound might exert effects on complex in vivo immune processes nih.govtaconic.comnih.govmdpi.com. These models allow for the assessment of changes in immune cell populations, cytokine profiles, and tissue pathology in response to treatment nih.govaai.org.

Research on Antioxidant Properties and Redox Biology

This compound has been investigated for its antioxidant properties and its influence on redox biology. Oxidative stress, an imbalance between reactive oxygen and nitrogen species production and the body's ability to counteract them, is implicated in various pathological processes mdpi.comnih.gov. Antioxidants can mitigate oxidative damage by directly scavenging free radicals or by upregulating endogenous antioxidant defense systems nih.govresearchgate.net.

Direct Scavenging of Reactive Oxygen and Nitrogen Species

Research has explored the potential of this compound to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govnih.gov. ROS include molecules such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), while RNS include nitric oxide (NO•) and peroxynitrite (ONOO⁻) mdpi.comnih.gov. The ability of a compound to directly neutralize these highly reactive molecules is a key mechanism of antioxidant action nih.govresearchgate.net. While some studies on related triterpenes from Poria cocos did not show strong direct antioxidant activity in certain assays, the specific scavenging potential of this compound against a broad panel of RONS requires further detailed investigation jst.go.jp.

Upregulation of Endogenous Antioxidant Systems via Nrf2 Pathway Research

Studies have indicated that this compound may exert antioxidant effects by influencing endogenous antioxidant systems, particularly through the Nrf2 pathway medchemexpress.comdntb.gov.uaresearchgate.netcolab.ws. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of numerous antioxidant enzymes and protective proteins researchgate.netresearchgate.net. Activation of the Nrf2 pathway leads to the transcription of genes encoding enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are vital for detoxifying ROS and maintaining cellular redox homeostasis mdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.gov. Research suggests that compounds, including potentially this compound, can activate the Nrf2 signaling pathway, thereby enhancing the cellular antioxidant defense capacity medchemexpress.comdntb.gov.uaresearchgate.netcolab.wsresearchgate.net.

Studies in Cellular and Subcellular Models of Oxidative Stress

Investigations into the antioxidant properties of this compound have utilized cellular and subcellular models of oxidative stress nih.govresearchgate.net. These models involve exposing cells or cellular components to pro-oxidants or conditions that induce increased RONS production mdpi.comnih.gov. Cellular models, such as various cell lines, allow for the assessment of a compound's ability to protect against oxidative damage, reduce intracellular ROS levels, and improve cell viability under stress conditions mdpi.comresearchgate.netthno.org. Subcellular models can help to elucidate the specific targets and mechanisms of antioxidant action within the cell nih.gov. Studies in these models can provide insights into how this compound might protect against oxidative damage at the molecular level nih.govresearchgate.net. For instance, research on related compounds in cellular models of oxidative damage has shown protective effects researchgate.netresearchgate.net.

Research on Neurobiological and Neuroprotective Mechanisms

Preclinical research has also explored the potential neurobiological and neuroprotective mechanisms of this compound, particularly in the context of neurodegenerative conditions. Oxidative stress and the accumulation of misfolded proteins, such as beta-amyloid (Aβ), are key features of neurodegenerative diseases like Alzheimer's disease researchgate.netresearchgate.netfujifilm.comunime.it. Studies have investigated compounds, including this compound, for their ability to protect neuronal cells against Aβ-induced toxicity and oxidative damage researchgate.netresearchgate.netfujifilm.comunime.itdntb.gov.ua. Research indicates that this compound can decrease bafilomycin A1 induced β-Amyloid accumulation in PC12 cells, a cellular model used in neurobiological research fujifilm.comunime.it. Furthermore, investigations into related compounds have highlighted the involvement of pathways like PI3K/Akt/Nrf2 signaling in mediating neuroprotective effects against Aβ-induced neurotoxicity dntb.gov.uaresearchgate.net. These findings suggest that this compound may exert neuroprotective effects through mechanisms involving the reduction of Aβ accumulation and the modulation of antioxidant pathways dntb.gov.uaresearchgate.netfujifilm.comunime.it.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 164564 |

| Pachymic acid | 6443110 |

| Polyporenic acid C | 101279 |

| Beta-Amyloid (Aβ) | 16184162 |

| Bafilomycin A1 | 446888 |

| Oxazolone | 98537 |

| Nrf2 | 3082991 |

| Reactive Oxygen Species | 24345 |

| Reactive Nitrogen Species | 25117 |

| Superoxide anion | 14727 |

| Hydrogen peroxide | 784 |

| Hydroxyl radical | 1115 |

| Nitric oxide | 145068 |

| Peroxynitrite | 23114 |

| PI3K | 5295 |

| Akt | 65175 |

| SOD | 114839 |

| CAT | 858 |

| GPx | 134843 |

| Bafilomycin A1 | 446888 |

| Eczema | - |

| Atopic dermatitis | - |

| Alzheimer's disease | - |

| PC12 cells | - |

| SH-SY5Y cells | - |

| Poria cocos | - |

Note: PubChem CIDs are not available for all entries, particularly for general terms like diseases, cell lines, or organisms.## Preclinical Investigations into the Pharmacological Actions of this compound

This compound, a lanostane-type triterpene isolated from the fungus Poria cocos, has garnered attention in preclinical research for its diverse biological activities. Investigations have focused on its potential roles in modulating immune responses, exerting antioxidant effects, and offering neuroprotection.

Preclinical Pharmacological and Mechanistic Research of Dehydropachymic Acid

Research on Antioxidant Properties and Redox Biology

This compound has been examined for its capacity to act as an antioxidant and influence cellular redox balance. Oxidative stress, arising from an excess of reactive oxygen and nitrogen species (RONS), is a significant contributor to cellular damage and disease pathogenesis mdpi.comnih.gov. Antioxidants can counteract this by directly neutralizing RONS or by bolstering the cell's own defense mechanisms nih.govresearchgate.net.

Direct Scavenging of Reactive Oxygen and Nitrogen Species

The ability of this compound to directly scavenge RONS, such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), nitric oxide (NO•), and peroxynitrite (ONOO⁻), is a subject of ongoing research nih.govnih.gov. Direct scavenging involves the compound reacting with these highly reactive molecules, rendering them less harmful nih.govresearchgate.net. While some studies on related triterpenes from Poria cocos have shown varying degrees of antioxidant activity in specific assays, further research is needed to comprehensively characterize the direct RONS scavenging profile of this compound jst.go.jp.

Upregulation of Endogenous Antioxidant Systems via Nrf2 Pathway Research

Investigations suggest that this compound may exert antioxidant effects by activating the Nrf2 signaling pathway medchemexpress.comdntb.gov.uaresearchgate.netcolab.ws. Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of a suite of protective enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) researchgate.netresearchgate.net. Activation of Nrf2 leads to the increased production of these enzymes, thereby enhancing the cell's capacity to neutralize RONS and mitigate oxidative damage mdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.gov. Research indicates that compounds, potentially including this compound, can modulate this crucial pathway medchemexpress.comdntb.gov.uaresearchgate.netcolab.wsresearchgate.net.

Studies in Cellular and Subcellular Models of Oxidative Stress

Cellular and subcellular models of oxidative stress have been employed to investigate the antioxidant properties of this compound nih.govresearchgate.net. These models involve inducing oxidative stress in controlled environments, allowing for the assessment of a compound's protective effects. Cellular models, such as neuronal cell lines, can be used to measure the reduction in intracellular RONS levels, the prevention of oxidative damage to cellular components, and the improvement of cell survival under stressful conditions mdpi.comresearchgate.netthno.org. Subcellular studies can help pinpoint the specific sites and molecular targets of this compound's antioxidant action nih.gov. Research on related compounds in such models has demonstrated protective effects against oxidative insults researchgate.netresearchgate.net.

Research on Neurobiological and Neuroprotective Mechanisms

Preclinical research has also delved into the potential neurobiological and neuroprotective mechanisms of this compound, particularly in the context of neurodegenerative diseases characterized by oxidative stress and protein aggregation, such as Alzheimer's disease researchgate.netresearchgate.netfujifilm.comunime.it. Studies have explored the compound's ability to protect neuronal cells from toxicity induced by factors like beta-amyloid (Aβ) accumulation researchgate.netresearchgate.netfujifilm.comunime.itdntb.gov.ua. Notably, research has shown that this compound can reduce bafilomycin A1-induced β-Amyloid accumulation in PC12 cells, a relevant cellular model for neurobiological investigations fujifilm.comunime.it. Furthermore, studies on related compounds highlight the involvement of pathways like the PI3K/Akt/Nrf2 signaling cascade in mediating neuroprotective effects against Aβ-induced neurotoxicity dntb.gov.uaresearchgate.net. These findings suggest that this compound may offer neuroprotection by influencing Aβ processing and enhancing antioxidant defenses dntb.gov.uaresearchgate.netfujifilm.comunime.it.

Attenuation of Neuroinflammation and Oxidative Stress in Neuronal Cell Cultures

Research in neuronal cell cultures has explored the effects of this compound on key pathological processes implicated in neurological disorders, namely neuroinflammation and oxidative stress. Studies utilizing PC12 neuronal cell cultures impaired by bafilomycin A1, a model relevant to Alzheimer's disease pathology, have indicated that this compound can effectively mitigate the accumulation of amyloid-beta 1-42 (Aβ1-42). This effect is suggested to occur through the restoration of lysosomal acidification and the recovery of autophagic flux researchgate.netrsc.org. While these studies focus on Aβ clearance, the context of Alzheimer's disease models in cell culture often involves underlying neuroinflammatory and oxidative stress components. This compound has been noted as being more effective in suppressing proinflammatory factors. These findings suggest a potential role for this compound in modulating aspects of neuroinflammation and oxidative stress within the complex environment of neuronal cells, particularly in models related to protein aggregation and impaired cellular clearance pathways.

Modulation of Neurotrophic Factor Expression

Investigations into the effects of this compound have also touched upon its potential to modulate the expression of neurotrophic factors. In studies examining amyloid-beta 1-42 (Aβ(1-42)) models in the hippocampus, this compound has been mentioned in the context of neurotrophic factors. Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, growth, and plasticity. While the precise mechanisms and the extent of this modulation by this compound require further detailed investigation, this area of research suggests a possible influence on pathways that support neuronal health and function.

Investigations in Non-Human Models of Neurological Conditions

Based on the currently available information from the conducted search, detailed findings specifically on the investigation of this compound in non-human animal models of neurological conditions were not extensively found within the provided search results. Research in this area appears to be limited or not prominently featured in the synthesized information. Non-human models, including rodents and non-human primates, are widely used to study neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, offering insights into disease progression and potential therapeutic interventions that cannot be fully replicated in cell cultures. The lack of detailed information in the search results regarding this compound's evaluation in these complex in vivo systems highlights a potential area for future research to bridge the gap between in vitro observations and potential clinical relevance.

Research on Metabolic Regulation and Anti-diabetic Mechanisms

Preclinical research has also explored the effects of this compound on metabolic processes, including glucose homeostasis and lipid metabolism.

Glucose Homeostasis and Insulin (B600854) Signaling Research in Cellular Models

Cellular model research has provided some insights into the influence of this compound on glucose homeostasis and insulin signaling. This compound has been identified in relation to insulin signaling and glucose homeostasis. Insulin signaling is a critical pathway regulating glucose uptake, utilization, and storage in various tissues, including liver, muscle, and fat cells, thereby maintaining plasma glucose levels within a narrow range. While the specific details of this compound's interaction with the complex insulin signaling network in cellular models were not extensively elaborated in the provided search results, its mention in this context suggests a potential impact on these fundamental metabolic processes at the cellular level.

Impact on Adipogenesis and Lipid Metabolism in Preclinical Studies

Information regarding the specific impact of this compound on adipogenesis (the formation of fat cells) and lipid metabolism in preclinical studies, including cellular models, was not extensively present in the synthesized search results. Adipogenesis and lipid metabolism are crucial processes involved in energy storage and expenditure, and their dysregulation is central to conditions like obesity and metabolic syndrome. Preclinical studies often utilize cellular models like 3T3-L1 cells to investigate the effects of compounds on adipocyte differentiation and function. While the search results provided general information on these processes, a direct link with detailed findings on this compound's effects in this specific area was not established.

Research on Antiviral and Antimicrobial Activities

Inhibition of Viral Replication Cycles in In Vitro Assays

Preclinical research has explored the potential of this compound to inhibit viral replication cycles in in vitro settings. One study identified this compound as a component of an herbal mixture (OCD20015-V009) that demonstrated antiviral activity against the influenza A virus (IAV) in murine macrophages (RAW 264.7 cells) frontiersin.org. The study used a GFP-tagged influenza A virus (A/PR/8/34-GFP) to infect the cells and evaluated viral replication by detecting GFP levels frontiersin.org. Pre-treatment with the herbal mixture containing this compound significantly reduced IAV replication frontiersin.org. Specifically, pre-treatment with OCD20015-V009 at concentrations of 50 and 100 μg/ml decreased the replication of A/PR/8/34-GFP in RAW 264.7 cells by 81.5% and 91.1%, respectively, compared to the vehicle control frontiersin.org.

While this study indicates potential antiviral activity of a mixture containing this compound, it is important to note that the effect is attributed to the combined components of the herbal mixture, which also includes other triterpenoids and various other compounds researchgate.net. Further research focusing specifically on isolated this compound is needed to fully understand its direct effects and mechanisms on viral replication cycles.

Research on Antibacterial and Antifungal Mechanisms against Pathogens

Studies have investigated the antibacterial and antifungal properties of this compound and related compounds. Dehydroacetic acid, a pyrone derivative, is known to possess antibacterial and antifungal properties and is used commercially nih.gov. Some research on derivatives of dehydroacetic acid has shown improved antibacterial activity against bacteria such as Escherichia coli and Staphylococcus aureus compared to dehydroacetic acid itself nih.gov. While this research focuses on dehydroacetic acid derivatives, it suggests a potential for similar compounds, like this compound, to exhibit antimicrobial effects.

Regarding antifungal activity, this compound has been mentioned in the context of studies exploring natural compounds with antifungal properties . Research on dehydroabietic acid, another related compound, has demonstrated antifungal activity against various plant pathogenic fungi, including Alternaria alternata nih.gov. The proposed mechanisms of action for dehydroabietic acid include affecting cell membrane integrity, increasing permeability, inducing lipid peroxidation, and reducing the activity of antioxidant and cell-wall-degrading enzymes in the fungi nih.gov. Although these findings pertain to dehydroabietic acid, they provide insights into potential mechanisms that might be relevant to this compound's antifungal effects, if any.

Further research is required to specifically elucidate the antibacterial and antifungal mechanisms of this compound against various pathogens.

Exploration of Other Preclinical Biological Activities

Cardioprotective Mechanisms in Cellular and Animal Models

Hepatoprotective Research in Models of Liver Injury

Research has also touched upon the hepatoprotective potential of this compound, often as a component of natural extracts or in studies focusing on related compounds. This compound has been listed among compounds present in extracts studied for hepatoprotective effects researchgate.net. Studies on other natural compounds have demonstrated hepatoprotective effects in models of liver injury, such as those induced by carbon tetrachloride (CCl4) or chemotherapy nih.govmdpi.com. These studies often highlight mechanisms involving the reduction of oxidative stress, anti-inflammatory responses, and the modulation of liver enzyme levels nih.govmdpi.comjournalejmp.comnih.gov. For example, total triterpenoids from Poria cocos, which can contain compounds structurally related to this compound, showed hepatoprotective and antioxidant effects against alcohol-induced liver injury in L-02 cells and mice journalejmp.com. The mechanisms included enhancing antioxidant enzyme activity and restoring glutathione levels journalejmp.com. Another study on protocatechuic acid demonstrated hepatoprotective effects against type 2 diabetes-induced liver injury in rats by mitigating insulin resistance, lipid accumulation, oxidative stress, and inflammation through modulating NF-κB and Wnt1/β-catenin pathways nih.gov. While these studies illustrate the types of liver injury models and mechanisms investigated, specific detailed research findings on this compound's hepatoprotective activity and mechanisms in these models are not extensively provided in the search results.

Tyrosinase Inhibition Research for Anti-melanogenic Effects

Research suggests that this compound may possess anti-melanogenic effects through the inhibition of tyrosinase. Tyrosinase is a key enzyme involved in the synthesis of melanin (B1238610), the pigment responsible for skin color nih.govmdpi.com. Studies utilizing in silico methods, such as virtual screening and molecular dynamics simulations, have indicated that this compound can interact with the tyrosinase protein. One study identified 7,9-(11)-dehydropachymic acid as an efficient candidate for tyrosinase inhibition based on in silico results, showing hydrogen interaction with the tyrosinase protein and moderate stability in molecular dynamics simulations nih.govnih.gov. These findings provide preliminary insights into the potential of this compound to inhibit tyrosinase function, suggesting it could be explored further for treating hyperpigmentation conditions nih.gov.

Lactate (B86563) Dehydrogenase (LDH) Inhibition Research

This compound has been identified as an inhibitor of lactate dehydrogenase (LDH). LDH is an enzyme that plays a crucial role in cellular respiration, particularly in converting pyruvate (B1213749) to lactate plos.org. Natural products, including triterpenoids from Poria cocos, have been investigated as potential sources of LDH inhibitors frontiersin.orgnih.gov. Studies employing techniques such as ultrafiltration liquid chromatography coupled with mass spectrometry have led to the identification of this compound, alongside other triterpenoids from Poria cocos, as compounds that inhibit LDH frontiersin.orgnih.gov. These findings indicate that this compound contributes to the LDH inhibitory activity observed in extracts of Poria cocos frontiersin.orgnih.gov.

| Compound | Source | Activity |

|---|---|---|

| This compound | Poria cocos | LDH Inhibition |

| Pachymic acid | Poria cocos | LDH Inhibition |

| Dehydrotrametenolic acid | Poria cocos | LDH Inhibition |

| Trametenolic acid | Poria cocos | LDH Inhibition |

| Eburicoic acid | Poria cocos | LDH Inhibition |

| Lanosterol | Inonotus Obliquus | LDH Inhibition |

| Betulin | Inonotus Obliquus | LDH Inhibition |

Human Kallikrein 5 Protease Inhibition Research

Research has also investigated the effects of triterpenoids, including those found in Poria cocos, on human Kallikrein 5 (hK5) protease. hK5 is a serine protease involved in various physiological processes, including skin barrier function, and its excessive activity is associated with dermatological conditions mdpi.comwikipedia.org. While some triterpenoids have shown inhibitory activity against hK5, specific research directly detailing the inhibition of human Kallikrein 5 protease solely by this compound is limited in the provided search results. Studies have screened various triterpenoids from natural sources for their anti-hK5 activity, identifying compounds like ursolic acid, oleanolic acid, tumulosic acid, and pachymic acid as inhibitors mdpi.comresearchgate.net. This compound was included in a list of triterpenoids evaluated in one such study, but the specific detailed findings regarding its individual hK5 inhibitory activity and mechanism were not explicitly provided in the abstracts researchgate.netresearchgate.netpubcompare.ai.

Molecular and Cellular Mechanistic Investigations

Identification of Direct Molecular Targets (e.g., proteins, enzymes, receptors)

Studies have aimed to identify the specific molecules that dehydropachymic acid interacts with to mediate its observed activities. This compound has been identified as one of the compounds from Poria cocos that can inhibit lactate (B86563) dehydrogenase (LDH). Specifically, this compound, along with other lanostane-type triterpenoids from Poria cocos, were found to be LDH inhibitors. LDH is a key enzyme in cancer metabolism, catalyzing the conversion of pyruvate (B1213749) to lactate. Inhibiting LDH is considered a potential therapeutic approach in cancer therapy.

Another potential target identified through in silico studies is tyrosinase. Virtual screening and molecular dynamics studies suggested that this compound from Poria cocos extract shows interaction with the tyrosinase protein. This interaction, specifically the formation of a hydrogen bond with active residues of the protein, could potentially inhibit tyrosinase function and thus dampen melanin (B1238610) production.

Furthermore, this compound has been investigated for its effects on the autophagy-lysosome pathway (ALP). It has been noted that this compound is more effective in cells with impaired ALP compared to normal cells. This suggests a potential interaction with components of the autophagy-lysosome machinery.

In the context of hyperuricemia, network pharmacology and molecular docking studies suggested that 7,9(11)-dehydropachymic acid may be a key component in Wuling powder for treating this condition. Core targets identified in this study included TP53, RELA, MAPK1, and TNF. While the study indicated a strong binding force of 7,9(11)-dehydropachymic acid with all core targets, it also noted that other compounds in Wuling powder might be involved.

This compound has also shown inhibitory activity against human kallikrein 5 (KLK5) protease. In a random assay, this compound at 10 μM showed an inhibition percentage of 33.9% against KLK5 activity. KLK5 is involved in maintaining skin barrier function, and its inhibition could be relevant for treating skin diseases.

Additionally, this compound has been identified as an effective inhibitor of α-glucosidase. Studies using spectrum-effect, component knock-out, and molecular docking techniques on Poria extracts revealed this compound as one of the compounds with significant inhibitory activity against α-glucosidase. Molecular docking simulations were used to study the potential binding sites and interactions of this compound with α-glucosidase.

Elucidation of Intracellular Signaling Cascades and Pathway Crosstalk

Research into the mechanisms of this compound also involves understanding its influence on intracellular signaling cascades. While specific detailed cascades directly modulated by this compound are still being elucidated, some studies provide insights into the pathways potentially affected.

In the context of arrhythmia therapy, a study on Lian-Gui-Ning-Xin-Tang, which contains this compound, suggested that this compound, among other components, directly targeted inflammation, oxidative stress, and energy metabolism. These processes involve complex intracellular signaling pathways. The study indicated that the formula exerted antiarrhythmic effects by inhibiting MDA, LPO, IL-6, and cAMP, and restoring Cx43 coupling function, as well as upregulating SOD, Ca²⁺-ATPase, and Na⁺-K⁺-ATPase levels. This suggests that this compound, as a component, might influence pathways related to oxidative stress response, ion channel activity, and inflammatory signaling.

Network pharmacology analysis in the hyperuricemia study involving 7,9(11)-dehydropachymic acid suggested its potential role in regulating the PI3K/Akt signaling pathway, which is involved in inflammatory responses.

The observation that this compound is more effective in cells with impaired autophagy-lysosome pathway suggests its involvement in modulating this crucial cellular process. The autophagy-lysosome pathway is a complex network involving numerous signaling molecules and interactions.

Global Profiling of Gene Expression (Transcriptomics) and Protein Expression (Proteomics)

Global profiling of gene and protein expression provides a broader understanding of the cellular impact of this compound. While comprehensive transcriptomic and proteomic studies specifically on this compound are limited in the provided search results, some insights can be drawn from studies on extracts containing the compound.

A study on a characterized mixture of triterpenes extracted from Poria cocos, which includes this compound, used DNA microarray analysis to investigate its effects on pancreatic cancer cells. The analysis demonstrated that the mixture significantly downregulated the expression of KRAS and matrix metalloproteinase-7 (MMP-7). The inhibition of invasiveness by the triterpene mixture and pachymic acid was associated with the reduction of MMP-7 at the protein level. While this study looked at a mixture, it suggests that this compound, as a component, might contribute to these changes in gene and protein expression related to cell proliferation and invasion.

The study on Lian-Gui-Ning-Xin-Tang mentioned the upregulation of SOD, Ca²⁺-ATPase, and Na⁺-K⁺-ATPase levels as part of the antiarrhythmic effects. This indicates changes in the expression or activity of these proteins, potentially influenced by this compound.

Investigation of Epigenetic Modulations Induced by this compound

Information specifically on epigenetic modulations induced by this compound is not explicitly detailed in the provided search results.

Quantitative Structure-Target Binding Studies

Quantitative structure-target binding studies aim to understand the relationship between the chemical structure of a compound and its binding affinity to a specific target. While detailed quantitative studies providing binding constants (like Kd or Ki) for this compound with its targets are not extensively presented in the snippets, some information regarding binding interactions is available.

Molecular docking studies have been employed to predict the binding interactions of this compound with potential targets like tyrosinase and α-glucosidase. These studies simulate the binding pose and estimate the binding energy, providing insights into the likelihood and nature of the interaction (e.g., hydrogen bonds, hydrophobic interactions). For example, in silico studies suggested that 7,9(11)-dehydropachymic acid established a hydrogen interaction with the tyrosinase protein.

The network pharmacology study on hyperuricemia also utilized molecular docking to assess the binding force of 7,9(11)-dehydropachymic acid with core targets like TP53, RELA, MAPK1, and TNF.

Enzyme Kinetics and Inhibition Mechanism Research

Research into enzyme kinetics and inhibition mechanisms provides detailed information on how this compound affects the activity of enzymes.

This compound has been identified as an inhibitor of lactate dehydrogenase (LDH). While the specific kinetic parameters (like Ki or IC50 values) and the detailed mechanism of LDH inhibition by this compound (e.g., competitive, non-competitive) are not provided in detail in the snippet, its identification as an inhibitor is reported.

Similarly, this compound has shown inhibitory activity against human kallikrein 5 (KLK5) protease. A random assay showed 33.9% inhibition at 10 μM. Further detailed enzyme kinetics studies would be needed to determine the IC50 and the mechanism of inhibition.

Structure Activity Relationship Sar and Structure Function Research

Stereochemical Impact on Mechanistic Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in its interaction with biological systems warwick.ac.uk. The specific spatial orientation of functional groups can affect how a molecule binds to its target receptor or enzyme, influencing the strength and specificity of the interaction and, consequently, the biological outcome warwick.ac.uknih.gov. For compounds with multiple chiral centers, like dehydropachymic acid, different stereoisomers can exhibit vastly different biological activities or even opposing effects nih.gov. Research on other complex molecules has demonstrated that subtle changes in stereochemistry can lead to significant differences in potency and mechanism of action nih.gov. While detailed stereochemical impact studies specifically on this compound's mechanistic interactions are not extensively reported, the general principles of stereochemistry in molecular recognition suggest that the precise 3D structure of this compound is critical for its biological functions.

Computational Modeling and In Silico Approaches for SAR Elucidation

Computational modeling and in silico approaches are increasingly valuable tools in elucidating the SAR of bioactive compounds knoell.comeco-vector.com. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide insights into the potential binding modes of a molecule with its target, predict the activity of new analogs, and help understand the molecular basis of observed biological effects eco-vector.comnih.govmdpi.com. These methods can analyze the relationship between structural descriptors and biological activity, allowing for the identification of key structural features contributing to potency knoell.comresearchgate.net. In silico studies can also assist in predicting ADME (absorption, distribution, metabolism, and excretion) properties, further informing the design of improved analogs nih.gov. While specific published computational studies solely focused on the detailed SAR elucidation of this compound are limited in the provided search results, the application of these techniques to triterpenes and other natural products is common mdpi.comnih.govmdpi.com. For example, in silico studies have been used to investigate the potential interactions of natural products with viral proteins, demonstrating their utility in understanding the molecular basis of activity mdpi.com.

Advanced Analytical Methodologies for Dehydropachymic Acid Research

Quantitative Analysis in Biological Matrices using Mass Spectrometry-Based Methods (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of Dehydropachymic acid in various biological matrices such as plasma, serum, and tissue homogenates. This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of the compound and its metabolites that are often present in these complex samples. nih.govnih.govnih.gov

The development of a robust LC-MS/MS method for this compound would typically involve the following steps:

Sample Preparation: To remove interfering substances like proteins and phospholipids (B1166683) from the biological matrix, a sample preparation step is essential. nih.gov Common techniques include protein precipitation (PPT) with organic solvents (e.g., acetonitrile (B52724) or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed for the separation of this compound from endogenous components. A C18 column is a common choice for this purpose. nih.govnih.govresearchgate.net The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or acetic acid to ensure efficient ionization. nih.govnih.govresearchgate.net

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion (a fragment of the precursor ion) to monitor. This highly specific detection method minimizes interference from other compounds in the matrix. mdpi.com

A representative LC-MS/MS method for the quantification of a similar triterpenoid (B12794562) acid in rat plasma is summarized in the table below, illustrating typical parameters that could be adapted for this compound analysis. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Chromatography System | UHPLC system |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transition (Hypothetical) | [M-H]⁻ → Product ion |

| Internal Standard | A structurally similar compound |

The validation of such a method would include assessing its linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable and reproducible results for pharmacokinetic studies. nih.govnih.govmdpi.com

Advanced Spectroscopic Techniques for Metabolomic and Interactomic Studies (e.g., NMR, high-resolution MS)

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are powerful tools for metabolomic and interactomic studies involving this compound.

NMR Spectroscopy in Metabolomics: 1H-NMR-based metabolite profiling can be utilized to identify and quantify a wide range of compounds in the source organism of this compound, Poria cocos. researchgate.netnih.gov This approach allows for a comprehensive analysis of the metabolome, providing insights into the biosynthesis of this compound and other related triterpenoids. researchgate.netnih.gov In a typical experiment, an extract of Poria cocos would be analyzed by 1H-NMR, and the resulting spectrum would be compared to spectral databases of known compounds for identification. researchgate.netnih.gov Multivariate statistical analysis techniques, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), can then be applied to the NMR data to identify metabolic differences between various samples. nih.gov A study on the ethanol (B145695) extract of Poria cocos successfully identified numerous metabolites, including the related triterpenoid, pachymic acid, demonstrating the utility of this technique. researchgate.net

High-Resolution Mass Spectrometry for Interactomics: High-resolution mass spectrometry, particularly when coupled with techniques like affinity purification or hydrogen-deuterium exchange (HDX), is invaluable for studying the interactions of this compound with its protein targets (interactomics). nih.govnih.gov These methods can help to identify the specific proteins that this compound binds to and to characterize the nature of these interactions. nih.govnih.gov For instance, in an affinity purification-mass spectrometry experiment, a derivatized form of this compound could be used to "pull down" its binding partners from a cell lysate, which are then identified by HRMS. nih.gov HDX-MS, on the other hand, can provide information about conformational changes in a target protein upon binding of this compound. nih.gov

Chromatographic Purity Assessment and Reference Standard Development Research

Ensuring the purity of this compound is critical for the accuracy and reproducibility of research findings. High-performance liquid chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical compounds and for the development of reference standards. helixchrom.comnih.govpharmtech.com

A typical HPLC method for purity assessment of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid to ensure good peak shape. nih.govpharmtech.com Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. nih.gov The purity is then determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

The development of a reference standard for this compound is a rigorous process that involves:

Isolation and Purification: Obtaining a highly pure sample of the compound.

Structural Elucidation: Confirming the identity of the compound using techniques such as NMR, MS, and IR spectroscopy.

Purity Determination: Assessing the purity using multiple analytical methods, including HPLC, gas chromatography (GC), and titration.

Characterization of Impurities: Identifying and quantifying any impurities present.

Stability Testing: Evaluating the stability of the compound under various storage conditions.

A primary reference standard for 9-Dehydropachymic acid is commercially available, which serves as a benchmark for analytical testing. The table below summarizes the key properties of this reference standard.

| Property | Specification | Reference |

|---|---|---|

| Product Line | phyproof® Reference Substance | |

| Grade | Primary reference standard | |

| Assay (Purity) | ≥90.0% (HPLC) | |

| Empirical Formula | C₃₃H₅₀O₅ | |

| Molecular Weight | 526.75 g/mol | |

| CAS Number | 77012-31-8 |